molecular formula C8H7IN2O B12334472 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12334472
M. Wt: 274.06 g/mol
InChI Key: UUHPWIBPEWIGQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the iodination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both iodine and methoxy groups allows for versatile chemical modifications and potential biological activities .

Biological Activity

3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The compound's unique structural features, including an iodine atom and a methoxy group, contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H7IN2O
  • Molecular Weight : Approximately 274.06 g/mol
  • Structure : The compound features a pyrrolo[2,3-c]pyridine core with specific substitutions that enhance its biological activity.

Research indicates that this compound primarily functions as a kinase inhibitor. Kinases are crucial for various cellular processes, including signal transduction and metabolism. The compound's binding affinity to specific kinases affects downstream signaling pathways relevant to cancer and other diseases.

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence resonance energy transfer have demonstrated the compound's ability to inhibit kinase activity effectively. These studies are essential for understanding the therapeutic potential of this compound in various disease contexts.

Anticancer Properties

The anticancer activity of this compound has been highlighted in several studies. Its ability to inhibit kinases involved in tumor growth and proliferation positions it as a promising candidate for cancer therapy. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)
Ovarian Cancer Cells12.5
Breast Cancer Cells15.0
Noncancerous Cardiac Cells>30

Other Biological Activities

Besides its anticancer properties, this compound exhibits other biological activities:

  • Antimycobacterial Activity : Preliminary studies suggest efficacy against Mycobacterium tuberculosis, with some derivatives showing low MIC values.
CompoundMIC (µM)
Derivative A<0.15
Derivative B3.13

Case Studies and Research Findings

  • Kinase Inhibition : A study demonstrated that this compound effectively inhibits DYRK1A kinase, which is implicated in various neurodegenerative diseases.
  • Cytotoxicity Assessment : In vitro assays revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Properties

IUPAC Name

3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPWIBPEWIGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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